molecular formula C9H17N3 B1462183 (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1174309-25-1

(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1462183
CAS No.: 1174309-25-1
M. Wt: 167.25 g/mol
InChI Key: IPFAOXXRUOBBGK-UHFFFAOYSA-N
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Description

(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic amine compound that features a pyrazole ring substituted with a tert-butyl group, a methyl group, and a methanamine group. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde, followed by reduction. For example, the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch or continuous flow processes. These methods often utilize solvent-free conditions and reductive amination techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions to form various substituted pyrazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like methanol or dichloromethane .

Major Products

Major products formed from these reactions include pyrazole oxides, reduced amine derivatives, and various substituted pyrazole compounds .

Scientific Research Applications

(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its tert-butyl and methanamine groups contribute to its stability and potential for forming diverse derivatives .

Properties

IUPAC Name

(3-tert-butyl-1-methylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-9(2,3)8-7(5-10)6-12(4)11-8/h6H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFAOXXRUOBBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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